molecular formula C15H16O3 B8182970 3-(2-(Benzyloxy)ethoxy)phenol

3-(2-(Benzyloxy)ethoxy)phenol

Cat. No.: B8182970
M. Wt: 244.28 g/mol
InChI Key: VVRIOUOLRGVLLP-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)ethoxy)phenol is a phenolic derivative characterized by a benzyl-protected ethoxy chain attached to the meta-position of the phenol ring. The benzyloxyethoxy group enhances lipophilicity, which may influence its pharmacokinetic behavior in drug design contexts .

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRIOUOLRGVLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)ethoxy)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)ethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) under appropriate conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

3-(2-(Benzyloxy)ethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of materials such as polymers and coatings due to its ability to impart specific properties like thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)ethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Benzyloxy)phenol (CAS 3769-41-3)

  • Structure: Lacks the ethoxy spacer between the benzyloxy group and the phenol ring.
  • Molecular Weight : 200.23 g/mol .
  • Applications : Used as a precursor in organic synthesis for dyes, drugs, and pesticides .
  • Key Difference: The absence of the ethoxy chain reduces steric hindrance and alters solubility compared to 3-(2-(Benzyloxy)ethoxy)phenol.

5-[2-(Benzyloxy)ethoxy]-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (28)

  • Structure : Features a benzyloxyethoxy group attached to an indole ring, with a thio-linked trimethoxyphenyl substituent .
  • Synthesis : Prepared via coupling reactions involving benzyloxyethoxy-indole intermediates .
  • Applications : Likely explored for antitumor or antimicrobial activity due to the indole-thioether motif, common in bioactive molecules.
  • Key Difference: The indole core and sulfur-containing substituent confer distinct electronic properties compared to phenolic analogs.

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

  • Structure: Pyridine ring replaces the phenol, with dual benzyloxyethoxy groups .
  • Applications: Potential use in coordination chemistry or as a ligand due to pyridine’s electron-rich nature.
  • Key Difference: Pyridine’s basicity and electronic profile differ significantly from phenol, affecting reactivity in acid-base or metal-binding contexts.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure: Contains a bulky tetramethylbutyl group on the phenoxy ring and terminates in ethanol .
  • Applications : Likely utilized in surfactants or emulsifiers due to its amphiphilic structure.
  • Key Difference: The non-polar tetramethylbutyl group enhances hydrophobicity, contrasting with the benzyloxy group’s aromatic character.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Reference ID
This compound Phenol Benzyloxyethoxy ~242 (estimated) Organic synthesis intermediate N/A
3-(Benzyloxy)phenol Phenol Benzyloxy 200.23 Drug/pesticide precursor
Compound 28 (Indole derivative) Indole Benzyloxyethoxy, trimethoxyphenylthio Not provided Anticancer/antimicrobial research
Pyridine derivative Pyridine Dual benzyloxyethoxy Not provided Coordination chemistry
Tetramethylbutyl-phenoxy ethanol Phenoxyethanol Tetramethylbutyl, ethoxyethanol Not provided Surfactants/emulsifiers

Research Findings and Limitations

  • Synthetic Routes : The benzyloxyethoxy group is commonly introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of compound 28 and analogs in .
  • Bioactivity: Benzyloxy-containing compounds (e.g., 3-(Benzyloxy)phenol) show promise in drug discovery, though this compound’s bioactivity remains unexplored in the provided data .
  • Safety Data: No direct toxicity information is available for this compound, but structurally similar ethoxy compounds (e.g., ) require careful handling due to high purity and reactivity .

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